molecular formula C3H5NO4 B1251709 3-aci-Nitropropionic acid

3-aci-Nitropropionic acid

Cat. No.: B1251709
M. Wt: 119.08 g/mol
InChI Key: DCSLGQYKPBZRHI-UHFFFAOYSA-N
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Description

Chemical Research

  • Tautomeric Studies : Serves as a model for understanding nitro/aci-nitro equilibria, which influence the reactivity of nitroalkanes in organic synthesis.
  • Synthetic Applications : The aci-nitro form participates in cycloaddition reactions and serves as a precursor for nitrile oxides.

Biochemical Research

  • Enzyme Inhibition : 3-Nitropropionic acid (via its aci-nitro tautomer) irreversibly inhibits succinate dehydrogenase by forming a covalent adduct with Arg297 in the enzyme’s active site, disrupting mitochondrial respiration.
  • Neurodegenerative Models : Used to induce striatal lesions in rodents, mimicking Huntington’s disease pathology through mitochondrial dysfunction.

Key Research Findings :

  • The aci-nitro tautomer’s electrophilic nitro group reacts with nucleophilic residues (e.g., cysteine, arginine), making it a tool for studying covalent inhibition mechanisms.
  • Tautomerization dynamics are critical for understanding the environmental persistence and toxicity of nitro compounds in agriculture.

Properties

Molecular Formula

C3H5NO4

Molecular Weight

119.08 g/mol

IUPAC Name

N,3-dihydroxy-3-oxopropan-1-imine oxide

InChI

InChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h2H,1H2,(H,5,6)(H,7,8)

InChI Key

DCSLGQYKPBZRHI-UHFFFAOYSA-N

Isomeric SMILES

C(/C=[N+](/O)\[O-])C(=O)O

Canonical SMILES

C(C=[N+](O)[O-])C(=O)O

Origin of Product

United States

Scientific Research Applications

Neurobiology and Disease Modeling

3-Nitropropionic Acid is primarily recognized for its role in neurobiology, particularly in modeling neurodegenerative diseases such as Huntington's Disease (HD). It mimics the biochemical and behavioral changes observed in HD patients.

Case Study: Huntington's Disease Model

Research has shown that administering 3-Nitropropionic Acid to animal models induces symptoms analogous to those seen in HD. For instance, chronic administration (10 mg/kg/day) over several weeks results in hyperkinetic and hypokinetic symptoms, alongside histopathological changes similar to those found in HD patients .

Study Dosage Duration Observed Effects
Hamilton & Gould (2010)10 mg/kg/day3-6 weeksHyperkinetic symptoms, metabolic alterations
Chinese Researchers (2010)20 mg/kgAcute treatmentSimilar symptoms to HD, extra-striatal lesions

Toxicology and Metabolomics

3-Nitropropionic Acid has been studied extensively for its toxicological effects. A notable study reported a case of human intoxication that highlighted the metabolic consequences of exposure.

Metabolomic Analysis

A liquid chromatography-Orbitrap mass spectrometry study identified numerous altered metabolites in plasma, urine, and cerebrospinal fluid following 3-Nitropropionic Acid exposure. The findings indicated significant oxidative stress and energy disturbances caused by the toxin .

Sample Type Altered Metabolites Identified
Plasma80 metabolites
Urine160 metabolites
Cerebrospinal Fluid62 metabolites

Agricultural Applications

In agriculture, 3-Nitropropionic Acid has been investigated for its effects on livestock feed efficiency and methane emissions.

Rumen Fermentation Studies

Recent studies have shown that incorporating 3-Nitropropionic Acid into ruminant diets can significantly reduce methane production while affecting dry matter digestibility negatively .

Ruminant Species NPA Concentration Effects on Methane Production
Cattle8 mMDecreased methane production
Yak8 mMReduced total volatile fatty acids

Antineoplastic Properties

Emerging research suggests potential antineoplastic applications for 3-Nitropropionic Acid due to its ability to inhibit cell proliferation in certain cancer cell lines .

Mechanistic Insights

As a mitochondrial inhibitor, it may induce apoptosis in cancer cells by disrupting cellular energy metabolism, although further studies are necessary to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-NP with three structurally related compounds:

Compound Molecular Formula Molecular Weight Solubility Appearance Stability/Reactivity
3-Nitropropionic acid C₃H₅NO₄ 119.08 DMSO, ethanol Pale yellow crystals Stable; incompatible with bases/oxidizers
3-Hydroxypropionic acid C₃H₆O₃ 90.08 Water, ethanol Colorless liquid Hygroscopic; reactive in esterification
3-(3-Nitrophenyl)propionic acid C₉H₉NO₄ 195.17 Limited data (likely organic solvents) Crystalline solid Stable under inert conditions
3-Amino-3-(4-nitrophenyl)propionic acid C₉H₁₀N₂O₄ 210.19 Amphoteric (pH-dependent) Not specified Susceptible to oxidation due to amino group
Key Observations:
  • Functional Groups : The nitro group in 3-NP contributes to its high toxicity and mitochondrial inhibition, whereas the hydroxyl group in 3-hydroxypropionic acid reduces reactivity and toxicity .

Toxicity and Ecological Impact

Compound Toxicity Profile Ecological Impact
3-Nitropropionic acid Neurotoxic; LD₅₀ (oral, rats): 110 mg/kg High mobility in water/soil; bioaccumulation risk
3-Hydroxypropionic acid Low acute toxicity (no extreme hazards reported) Biodegradable; low persistence
3-(3-Nitrophenyl)propionic acid Limited toxicity data; structural analogs suggest moderate toxicity Unknown; nitro group may pose environmental risks
Notable Findings:
  • 3-Hydroxypropionic acid is safer for industrial applications, such as biopolymer synthesis .

Preparation Methods

β-Propiolactone and Sodium Nitrite Reaction

The earliest reported method (1950) involves β-propiolactone reacting with sodium nitrite in aqueous medium:
C3H4O2+NaNO2C3H5NO4+byproducts\text{C}_3\text{H}_4\text{O}_2 + \text{NaNO}_2 \rightarrow \text{C}_3\text{H}_5\text{NO}_4 + \text{byproducts}

  • Conditions : 25°C, 2-hour stirring, acidification with HCl.

  • Yield : <2% (100 mg from 7.2 g β-propiolactone).

  • Limitations : Low yield, competing ring-opening pathways, and purification challenges via isopropyl acetate recrystallization.

β-Iodopropionic Acid and Silver Nitrite

An alternative route uses β-iodopropionic acid and silver nitrite:
C3H5IO2+AgNO2C3H5NO4+AgI\text{C}_3\text{H}_5\text{IO}_2 + \text{AgNO}_2 \rightarrow \text{C}_3\text{H}_5\text{NO}_4 + \text{AgI}

  • Conditions : Aqueous medium, 3-hour reaction.

  • Yield : Higher than propiolactone method but uneconomical due to AgNO₂ cost.

  • Analysis : Electrometric titration confirmed the aci-nitro group’s presence via slow neutralization above pH 9.

Modern Four-Step Synthesis from Acrylic Acid

A 2014 patent (CN104447346A) outlines an optimized protocol:

Step 1: Michael Addition of Acrylic Acid and HBr

CH2=CHCOOH+HBrCH2BrCH2COOH\text{CH}_2=\text{CHCOOH} + \text{HBr} \rightarrow \text{CH}_2\text{BrCH}_2\text{COOH}

  • Conditions : Reflux with 47% HBr (4–5 h), 130–135°C.

  • Output : 3-bromopropionic acid (Intermediate 4).

Step 2: Esterification to 3-Bromopropionic Acid Ethyl Ester

CH2BrCH2COOH+C2H5OHCH2BrCH2COOC2H5\text{CH}_2\text{BrCH}_2\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_2\text{BrCH}_2\text{COOC}_2\text{H}_5

  • Catalyst : Concentrated sulfuric acid (1–8 ml).

  • Yield : >90% under reflux.

Step 3: SN2 Reaction with Sodium Nitrite

CH2BrCH2COOC2H5+NaNO2CH2(NO2)CH2COOC2H5\text{CH}_2\text{BrCH}_2\text{COOC}_2\text{H}_5 + \text{NaNO}_2 \rightarrow \text{CH}_2(\text{NO}_2)\text{CH}_2\text{COOC}_2\text{H}_5

  • Solvent : DMSO or DCM.

  • Conditions : Room temperature, 5-minute reaction.

  • Yield : 40% after silica gel chromatography.

Step 4: Hydrolysis to 3-Nitropropionic Acid

CH2(NO2)CH2COOC2H5+H2OCH2(NO2)CH2COOH\text{CH}_2(\text{NO}_2)\text{CH}_2\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} \rightarrow \text{CH}_2(\text{NO}_2)\text{CH}_2\text{COOH}

  • Conditions : H₂SO₄ (70°C) or LiOH (room temperature).

  • Yield : 29% (acidic) vs. unreported alkaline yield.

Comparative Analysis of Preparation Methods

ParameterModern Method (Acrylic Acid)Historical Method (β-Propiolactone)
Starting Material CostLow (acrylic acid: $2/kg)High (β-propiolactone: $150/kg)
Reaction Steps41
Overall Yield29%<2%
ScalabilityIndustrial feasibleLaboratory-scale only
Tautomer ControlAcidic hydrolysis favors nitro formAlkaline conditions favor aci-nitro

Mechanistic Insights and Optimization Strategies

SN2 Reaction Dynamics

The bromide-to-nitrite substitution proceeds via a bimolecular mechanism, with DMSO enhancing nucleophilicity of NO2\text{NO}_2^-. Steric hindrance at the β-carbon reduces byproduct formation compared to γ-bromo analogs.

Esterification-Hydrolysis Balance

Ethyl ester formation prevents carboxylic acid group oxidation during nitration. Hydrolysis under acidic conditions (H2SO4\text{H}_2\text{SO}_4) avoids racemization but requires stringent temperature control.

Tautomerization Kinetics

The equilibrium constant (KeqK_{eq}) for nitro/aci-nitro interconversion is 10310^{-3} at pH 7, shifting to 10210^2 at pH 10 . Isolation of the aci-nitro form necessitates rapid freeze-drying of alkaline solutions.

Q & A

Q. What strategies improve the translational relevance of 3-NP models for neurodegenerative drug discovery?

  • Methodological Answer : Combine 3-NP with genetic models (e.g., HTT-Q111 knock-in mice) to mimic polyglutamine toxicity. Use multimodal imaging (PET/MRI) to track disease progression and validate drug efficacy on mitochondrial biomarkers (e.g., NAD+/NADH ratios) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-aci-Nitropropionic acid
Reactant of Route 2
3-aci-Nitropropionic acid

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